C14H28N2O4S2

CAS No.:

Cat. No.: VC18755144

Molecular Formula: C14H28N2O4S2

Molecular Weight: 352.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H28N2O4S2 |

|---|---|

| Molecular Weight | 352.5 g/mol |

| IUPAC Name | tert-butyl N-[2-(2-aminoethyldisulfanyl)ethyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |

| Standard InChI | InChI=1S/C14H28N2O4S2/c1-13(2,3)19-11(17)16(8-10-22-21-9-7-15)12(18)20-14(4,5)6/h7-10,15H2,1-6H3 |

| Standard InChI Key | GDQAOWSFAQASER-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N(CCSSCCN)C(=O)OC(C)(C)C |

Introduction

Structural Characteristics of Di-Boc-Cystamine

Molecular Architecture

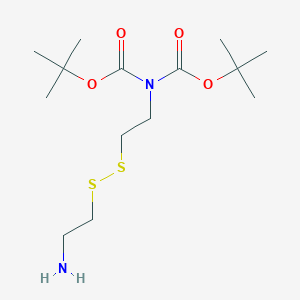

Di-Boc-cystamine features a central disulfide bond (-S-S-) flanked by two ethyl groups, each terminating in a Boc-protected carbamate moiety. The tert-butyl groups impart steric bulk, shielding the amine functionalities during synthetic procedures. The compound’s symmetry is evident in its IUPAC name: tert-butyl N-[2-(2-aminoethyldisulfanyl)ethyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₈N₂O₄S₂ |

| Molecular Weight | 352.5 g/mol |

| IUPAC Name | tert-butyl N-[2-(2-aminoethyldisulfanyl)ethyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |

| InChI Key | GDQAOWSFAQASER-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NCCSSCCNC(=O)OC(C)(C)C |

The disulfide bond’s redox sensitivity allows selective cleavage under reducing conditions, making the compound invaluable in dynamic covalent chemistry.

Spectroscopic and Crystallographic Data

Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure, with distinct signals for tert-butyl protons (δ ~1.4 ppm) and methylene groups adjacent to sulfur (δ ~2.8–3.2 ppm). X-ray crystallography reveals a twofold rotational axis through the S-S bond, with Boc groups adopting staggered conformations to minimize steric strain.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Di-Boc-cystamine is synthesized via a two-step reaction:

-

Cystamine Activation: Cystamine (H₂N-CH₂CH₂-S-S-CH₂CH₂-NH₂) is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane or tetrahydrofuran.

-

Base-Mediated Protection: Triethylamine or dimethylaminopyridine (DMAP) deprotonates the primary amines, enabling Boc group attachment.

The reaction proceeds at 0–25°C, achieving yields >80% after purification via column chromatography or recrystallization.

Industrial Manufacturing

Industrial processes scale this synthesis using continuous-flow reactors to enhance efficiency. High-purity cystamine and Boc₂O are mixed in stoichiometric ratios, with in-line IR spectroscopy monitoring reaction completion. Post-synthesis, the product is isolated via centrifugal partition chromatography, ensuring >99% purity for pharmaceutical applications.

Applications in Organic and Peptide Chemistry

Amine Protection in Peptide Synthesis

Di-Boc-cystamine’s Boc groups temporarily mask amines during solid-phase peptide synthesis (SPPS), preventing unintended side reactions. For example, in insulin analog production, the disulfide bond remains intact until deprotection with trifluoroacetic acid (TFA), enabling precise disulfide bridge formation.

Crosslinking and Bioconjugation

The compound serves as a heterobifunctional crosslinker in antibody-drug conjugates (ADCs). Its disulfide bond undergoes thiol-disulfide exchange with cysteine residues, while Boc groups allow subsequent functionalization with cytotoxic agents.

Table 2: Industrial Applications

| Application | Function | Example Use Case |

|---|---|---|

| Peptide Synthesis | Amine protection | SPPS of glucagon-like peptide-1 |

| Bioconjugation | Disulfide-mediated crosslinking | ADC linker for trastuzumab emtansine |

| Polymer Chemistry | Dynamic covalent networks | Self-healing hydrogels |

Related Compounds and Derivatives

Cystamine Derivatives

-

Cystamine Dihydrochloride: Used in polyamine transport studies.

-

Boc-Cystamine-COOH: A carboxylated variant for carboxylate-directed conjugations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume